molecular formula C11H13BrOS B2714874 3-Bromo-2-(tert-butylthio)benzaldehyde CAS No. 1326713-90-9

3-Bromo-2-(tert-butylthio)benzaldehyde

Cat. No. B2714874
CAS RN: 1326713-90-9
M. Wt: 273.19
InChI Key: VWYOBZPIGLSLLF-UHFFFAOYSA-N
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Description

3-Bromo-2-(tert-butylthio)benzaldehyde is a chemical compound with the molecular formula C11H13BrOS and a molecular weight of 273.19 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 3-Bromo-2-(tert-butylthio)benzaldehyde is 1S/C11H13BrOS/c1-11(2,3)14-10-8(7-13)5-4-6-9(10)12/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Bromo-2-(tert-butylthio)benzaldehyde is a powder in physical form . The storage temperature is 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available.

Scientific Research Applications

Synthesis of Complex Organic Molecules

Research has shown that compounds similar to 3-Bromo-2-(tert-butylthio)benzaldehyde are used as intermediates in the synthesis of complex organic molecules. For instance, the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde, a related compound, was achieved with high yield under optimized conditions, highlighting the importance of brominated benzaldehydes in organic synthesis (Hui Jian-bin, 2012).

Palladium-Catalyzed Reactions

Palladium-catalyzed intramolecular iminoannulation processes utilize derivatives of brominated benzaldehydes to create annulated γ-carbolines and other heterocyclic compounds, demonstrating the role of these substances in constructing complex nitrogen-containing structures (Haiming Zhang & R. Larock, 2002).

Antioxidant, Antimicrobial, and Anticancer Properties

A study on 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde derivatives, which share functional groups with 3-Bromo-2-(tert-butylthio)benzaldehyde, demonstrated significant antioxidant, antimicrobial, and anticancer activities. These findings suggest the potential for brominated benzaldehyde derivatives in developing therapeutic agents (M. Konuş et al., 2019).

Photocatalysis

In photocatalysis research, derivatives of benzaldehydes are explored for their efficacy in catalyzing chemical reactions under light irradiation. For example, the selective oxidation of benzyl alcohol to benzaldehyde has been achieved using tert-butyl hydroperoxide over nanoparticle catalysts, showcasing the utility of brominated benzaldehydes in green chemistry applications (M. J. Ndolomingo & R. Meijboom, 2017).

Safety and Hazards

The safety and hazards of 3-Bromo-2-(tert-butylthio)benzaldehyde are not explicitly mentioned in the sources . It’s always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

3-bromo-2-tert-butylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrOS/c1-11(2,3)14-10-8(7-13)5-4-6-9(10)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYOBZPIGLSLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(C=CC=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(tert-butylthio)benzaldehyde

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-2-fluorobenzaldehyde (5.0 g, 25 mmol), potassium carbonate (4.0 g, 30 mmol) and 2-methyl-2-propanethiol (5.5 mL, 49 mmol) in dry DMF (25 mL) was heated to 110° C. in a sealed tube for 16 h. The reaction mixture was cooled to RT, added to water (100 mL) and extracted with DCM (3×50 mL). The combined organic fractions were washed with water (50 mL), dried, and evaporated to afford 6.7 g (98%) of the crude title compound which was used without further purification. 1H NMR (300 MHz, CDCl3): δ 1.31 (s, 9H), 7.26-7.41 (m, 1H), 7.93-7.99 (m, 2H), 10.73 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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